molecular formula C10H12BrNO3 B1409381 6-Bromo-3-butoxypyridine-2-carboxylic acid CAS No. 1823407-99-3

6-Bromo-3-butoxypyridine-2-carboxylic acid

Cat. No. B1409381
CAS RN: 1823407-99-3
M. Wt: 274.11 g/mol
InChI Key: RONJFPYLTDEIFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for 6-Bromo-3-butoxypyridine-2-carboxylic acid were not found, there are general methods for the synthesis of similar compounds. For instance, the protodeboronation of pinacol boronic esters is a method used in organic synthesis . Another method involves the synthesis of metal oxide nanomaterials using phytochemicals .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods allow for the optimization of the molecular structures and the computation of the Molecular Electrostatic Potential (MEP) . Another study discussed the structural characteristics of pyridine carboxylic acid adducts with squaric acid .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Bromo-3-butoxypyridine-2-carboxylic acid were not found, there are studies on related reactions. For example, the protodeboronation of pinacol boronic esters is a reaction utilized in organic synthesis . Another study discusses the deoxygenative borylation of carboxylic acids .

Scientific Research Applications

Synthesis and Reactivity

The methylester of 3,4-dihydroxy-pyridine-6-carboxylic acid reacts with bromochloromethane/potassium carbonate leading to various derivatives, including pyrido[3,4-d][1,3]-dioxole-6-carboxylic acid. These compounds have applications in synthesizing more complex molecules due to their reactivity and functional groups. The use of n-butyllithium allows for further reactions, such as carboxylation, to obtain carboxylic acid derivatives, showcasing the compound's versatility in synthetic pathways (Daliacker, Fechter, & Mues, 1979).

Electrocatalytic Carboxylation

A study on the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid highlights the compound's utility in green chemistry applications. The process avoids the use of toxic solvents and results in high yield and selectivity, demonstrating the compound's role in sustainable chemical synthesis (Feng, Huang, Liu, & Wang, 2010).

Ligand Design and Bioinorganic Mimicry

Multidentate ligands involving tethered pyridyl groups coordinated to transition metal ions use bromine-substituted (chloromethyl)pyridines to mimic bioinorganic metalloenzymes. The facile synthesis of these bromine-substituted precursors from commercially available dibromopyridine, using safer and milder conditions, illustrates the compound's importance in designing biomimetic materials and catalysts (Handlovic et al., 2021).

Safety and Hazards

6-Bromo-3-butoxypyridine-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for 6-Bromo-3-butoxypyridine-2-carboxylic acid were not found, there are general trends in the field. For instance, the Suzuki–Miyaura coupling reaction, which involves organoboron reagents, is widely applied in carbon–carbon bond forming reactions . This suggests potential future applications of 6-Bromo-3-butoxypyridine-2-carboxylic acid in similar reactions.

properties

IUPAC Name

6-bromo-3-butoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-2-3-6-15-7-4-5-8(11)12-9(7)10(13)14/h4-5H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONJFPYLTDEIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(N=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-butoxypyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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